(2-Amino-3-nitrophenyl)methanol
Overview
Description
The compound (2-Amino-3-nitrophenyl)methanol is a chemical species that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of its chemistry. For instance, the photolysis of N-2,4,6-trinitrophenyl substituted amino acids in methanol leads to the formation of compounds with similar functional groups, such as nitroso and aldehyde derivatives . Additionally, (2-pyridyl)phenyl methanol has been shown to act as a hydrogen donor in the reduction of nitro aromatic compounds , which could be relevant to the synthesis or reactions of (2-Amino-3-nitrophenyl)methanol.
Synthesis Analysis
The synthesis of related compounds involves the use of methanol as a solvent or reactant. For example, the photolysis of substituted amino acids in methanol results in the formation of a compound with one less carbon atom than the starting amino acid . In another study, (2-pyridyl)phenyl methanol is used in a domino process to reduce nitro aromatic compounds and subsequently form β-amino esters . These methods suggest potential synthetic routes that could be adapted for the synthesis of (2-Amino-3-nitrophenyl)methanol.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Amino-3-nitrophenyl)methanol has been characterized in some studies. For instance, the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate reveals the dihedral angle between the nitroaniline and hydroxyphenyl groups, as well as the tetrahedral geometry around the phosphorus atom . This information provides a basis for understanding the steric and electronic considerations that might influence the structure of (2-Amino-3-nitrophenyl)methanol.
Chemical Reactions Analysis
The chemical reactivity of compounds with nitro and amino groups in the presence of methanol has been explored. The photolysis of N-2,4,6-trinitrophenyl substituted amino acids in methanol leads to the formation of nitroso derivatives and aldehydes . Moreover, the reduction of nitro aromatic compounds by (2-pyridyl)phenyl methanol suggests that (2-Amino-3-nitrophenyl)methanol could potentially undergo similar reduction reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2-Amino-3-nitrophenyl)methanol are not directly reported in the provided papers, the studies do offer insights into the properties of structurally related compounds. For example, the synthesis of 2-amino-1,3-alkanediols involves the reduction of nitro groups and provides information on the purification and characterization of compounds with amino and hydroxyl functionalities . These findings can help predict the solubility, stability, and reactivity of (2-Amino-3-nitrophenyl)methanol.
Scientific Research Applications
Chiral Derivatizing Agent
(2-Amino-3-nitrophenyl)methanol has applications in the development of chiral derivatizing agents for resolving compounds containing amino groups. A study demonstrated its use in the resolution of α-amino acids through the production of diastereomeric thiourea derivatives (Péter, Péter, & Fülöp, 1999).
Photochemical Reaction Mechanisms
This compound is involved in the study of photochemical reaction mechanisms of nitrobenzyl compounds. A significant research effort has been directed towards understanding these mechanisms, particularly in relation to methanol photorelease and ATP release from caged compounds (Il'ichev, Schwörer, & Wirz, 2004).
Ligands for Radioactive Cores
(2-Amino-3-nitrophenyl)methanol derivatives serve as ligands for radioactive cores such as Re(I) and Tc(I), which are crucial in developing radiopharmaceuticals for diagnosis and therapy. This application is particularly promising due to the high affinity of these ligands and their potential for target-specific drug delivery (Allali et al., 2006).
Metal-Free Reduction of Nitro Aromatic Compounds
It has been reported that (2-pyridyl)phenyl methanol, a derivative of (2-Amino-3-nitrophenyl)methanol, can act as a hydrogen donor in the metal-free reduction of nitro aromatic and heteroaromatic compounds, making it a valuable reagent in organic chemistry (Giomi, Alfini, & Brandi, 2011).
Synthesis and Resolution in Organic Chemistry
Research into the synthesis and resolution of DL-threo-1-p-nitrophenyl-2-amino-1, 3-propanediol, closely related to (2-Amino-3-nitrophenyl)methanol, has provided valuable data for organic chemistry, particularly in the synthesis of chloramphenicol (Shen & Kao, 1958).
Methanol's Role in Lipid Dynamics
Methanol, a solvent often used with (2-Amino-3-nitrophenyl)methanol, plays a crucial role in lipid dynamics, impacting the structure-function relationship of bilayer composition and cellular processes (Nguyen et al., 2019).
N-Methylation of Amines and Transfer Hydrogenation
(2-Amino-3-nitrophenyl)methanol derivatives are used in the N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, demonstrating its potential in organic synthesis and pharmaceutical applications (Sarki et al., 2021).
Electrosynthesis of Nitroso Compounds
Derivatives of (2-Amino-3-nitrophenyl)methanol are utilized in the electrosynthesis of nitroso compounds, contributing to the development of new synthetic methods in organic chemistry (Cristea et al., 2005).
Photolysis Studies
Photolysis of N-2,4,6-trinitrophenyl substituted amino acids, closely related to (2-Amino-3-nitrophenyl)methanol, has been studied, revealing insights into the formation of nitroso compounds and carbon dioxide (Frederiksen, Larsen, & Harrit, 1991).
Inhibitors of PqsD in Pseudomonas Aeruginosa
Compounds based on the (2-nitrophenyl)methanol scaffold, including (2-Amino-3-nitrophenyl)methanol, have shown promise as inhibitors of PqsD, a key enzyme in cell-to-cell communication in Pseudomonas aeruginosa. This application has potential implications in the development of anti-infectives (Storz et al., 2014).
Photoaffinity Labeling
The photochemistry of phenyl azides, such as 4-amino-3-nitrophenyl azide, a derivative of (2-Amino-3-nitrophenyl)methanol, is crucial for understanding photoaffinity labeling. This research is significant for developing methodologies for probing biological systems (Voskresenska et al., 2009).
Safety And Hazards
Future Directions
The future directions for the study and application of (2-Amino-3-nitrophenyl)methanol are promising. The compound has potential applications in the field of medicinal chemistry, particularly in the design of novel anti-infectives . Furthermore, the compound’s role in cell-to-cell communication makes it a promising target for future research .
properties
IUPAC Name |
(2-amino-3-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDXMUKYIMSGDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444955 | |
Record name | (2-Amino-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-nitrophenyl)methanol | |
CAS RN |
139743-08-1 | |
Record name | (2-Amino-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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